molecular formula C8H8N4O B13730110 2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 211245-23-7

2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B13730110
CAS No.: 211245-23-7
M. Wt: 176.18 g/mol
InChI Key: SHFNDPYHFKYJEH-UHFFFAOYSA-N
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Description

2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including kinase inhibition and anti-cancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, followed by cyclization . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride in the presence of triethylamine can yield intermediates that undergo intramolecular cyclization to form the desired pyrido[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one primarily involves the inhibition of kinase enzymes. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer. By inhibiting kinases, this compound can interfere with the phosphorylation processes essential for tumor cell proliferation and survival . Molecular targets include Src tyrosine kinase, EGFR kinase, and cyclin-dependent kinases .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,7-dimethylpyrido[2,3-d]pyrimidin-7(8H)-one
  • 2-amino-6-methylpyrido[2,3-d]pyrimidin-7(8H)-one
  • 2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one

Uniqueness

2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards various kinase enzymes. This unique structure can result in distinct biological activities compared to other similar compounds .

Properties

CAS No.

211245-23-7

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

2-amino-8-methylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C8H8N4O/c1-12-6(13)3-2-5-4-10-8(9)11-7(5)12/h2-4H,1H3,(H2,9,10,11)

InChI Key

SHFNDPYHFKYJEH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC2=CN=C(N=C21)N

Origin of Product

United States

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